molecular formula C21H17N3O4S B2670749 N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-2-yl)acetamide CAS No. 899954-20-2

N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-2-yl)acetamide

Cat. No.: B2670749
CAS No.: 899954-20-2
M. Wt: 407.44
InChI Key: OIRUBACFDQIYFO-UHFFFAOYSA-N
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Description

N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-2-yl)acetamide is a complex organic compound known for its diverse chemical properties and applications. Its unique molecular structure allows it to participate in a variety of chemical reactions, making it a valuable molecule in synthetic chemistry, biological research, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-2-yl)acetamide involves multiple steps, starting with the formation of the benzo[d]isothiazol-3(2H)-one core structure. The synthesis typically includes:

  • Preparation of the core structure: : This involves the cyclization of a suitable precursor under oxidative conditions.

  • Formation of the dioxido group: : Oxidation reactions to introduce the dioxido functional group.

  • Addition of the benzyl group: : This step often requires the use of benzyl chloride in the presence of a base.

  • Attachment of the pyridine moiety: : Coupling reactions, such as Suzuki or Stille cross-coupling, facilitate this addition.

Industrial Production Methods

Industrial production methods focus on scaling up the synthesis, optimizing reaction conditions, and ensuring high yield and purity. These methods may include:

  • Continuous flow synthesis: : Enhances reaction efficiency and scalability.

  • Catalysis: : Use of specific catalysts to improve reaction rates and selectivity.

  • Purification techniques: : Methods like recrystallization, chromatography, and distillation ensure the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-2-yl)acetamide can undergo several types of chemical reactions:

  • Oxidation and Reduction: : The dioxido group allows for various redox reactions.

  • Substitution Reactions: : Electrophilic and nucleophilic substitution at different sites on the molecule.

  • Addition Reactions: : Particularly at the pyridine ring, where additions can modify the compound’s properties.

Common Reagents and Conditions

  • Oxidizing agents: : Such as peroxides and dichromates for oxidation reactions.

  • Reducing agents: : Like lithium aluminum hydride for reduction.

  • Catalysts: : Palladium or nickel catalysts for coupling reactions.

  • Bases and acids: : For facilitating substitution reactions.

Major Products

The major products formed from these reactions vary based on the reagents and conditions, but often include:

  • Oxidized derivatives: : With additional oxygen-containing groups.

  • Reduced derivatives: : With removed oxygen groups.

  • Substituted derivatives: : With various functional groups replacing hydrogen atoms.

Scientific Research Applications

N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-2-yl)acetamide is extensively used in scientific research across multiple fields:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : In the study of enzyme inhibition and protein interactions.

  • Medicine: : Potential therapeutic agent in drug development due to its bioactive properties.

  • Industry: : Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, and other proteins.

  • Pathways: : Can modulate biochemical pathways by inhibiting or activating specific enzymes.

  • Effects: : These interactions can lead to various biological effects, including anti-inflammatory, anticancer, or antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)acetamide

  • N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-4-yl)acetamide

Uniqueness

What sets N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-2-yl)acetamide apart is its specific arrangement of functional groups, which provides unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted applications in synthetic and medicinal chemistry.

Conclusion

This compound is a multifaceted compound with significant applications across various scientific and industrial fields. Its unique structure and reactivity profile make it an invaluable asset in research and practical applications.

Properties

IUPAC Name

N-benzyl-N-pyridin-2-yl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c25-20(15-24-21(26)17-10-4-5-11-18(17)29(24,27)28)23(19-12-6-7-13-22-19)14-16-8-2-1-3-9-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRUBACFDQIYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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